molecular formula C21H26BrN5O2 B2606933 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-37-0

9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2606933
M. Wt: 460.376
InChI Key: PEVUJGZPKPARED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26BrN5O2 and its molecular weight is 460.376. The purity is usually 95%.
BenchChem offers high-quality 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthetic Approaches : The synthesis of fused purine derivatives, including pyrimido- and pyrazinoxanthines, provides foundational methods for creating compounds with potential adenosine receptor affinities. For instance, pyrimido- and tetrahydropyrazino[2,1-f]purinediones were synthesized and evaluated for their adenosine receptors (ARs) affinities, identifying potent AR antagonists among the series (Szymańska et al., 2016).

  • Pharmacological Applications : The exploration of purine derivatives extends into various pharmacological domains, including their potential as ligands for serotonin (5-HT) receptors and their analgesic, anti-inflammatory, and antidepressant activities. For example, new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment showed high affinity for 5-HT(1A) receptors, indicating potential applications in treating depression and anxiety disorders (Jurczyk et al., 2004).

  • Anti-inflammatory Properties : Compounds based on the pyrimido[2,1-f]purine ring system have shown antiinflammatory activity in models such as adjuvant-induced arthritis in rats. This suggests their utility in developing new antiinflammatory drugs with minimized side effects (Kaminski et al., 1989).

  • Adenosine Receptor Affinity : The affinity of purine derivatives for adenosine receptors indicates their potential in modulating physiological processes mediated by these receptors, including cardiac function, neurotransmission, and inflammation. The detailed structure-activity relationships of these compounds can guide the design of selective adenosine receptor modulators (Szymańska et al., 2016).

properties

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O2/c1-13(2)9-10-25-19(28)17-18(24(4)21(25)29)23-20-26(11-14(3)12-27(17)20)16-7-5-15(22)6-8-16/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVUJGZPKPARED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.